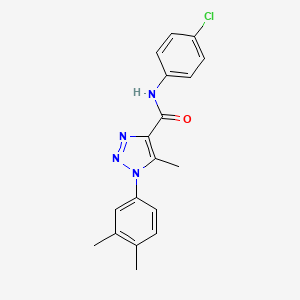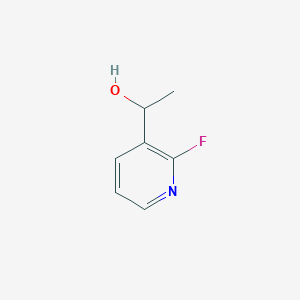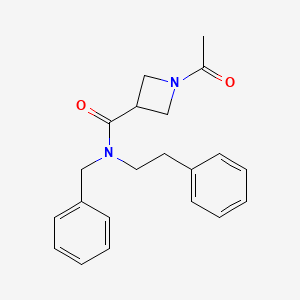![molecular formula C14H10F3N5OS B2406997 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide CAS No. 956754-10-2](/img/structure/B2406997.png)
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, a pyridine ring, and a pyrazole ring . The trifluoromethyl group is a functional group that has the formula -CF3 .Applications De Recherche Scientifique
Antifungal Activity
- Compounds similar to the one have been synthesized and shown to exhibit moderate antifungal activities. For instance, certain derivatives demonstrated over 50% inhibition activities against phytopathogenic fungi like Gibberella zeae, surpassing some commercial fungicides (Wu et al., 2012).
Glycine Transporter Inhibitor
- A structurally diverse compound was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, with a higher central nervous system multiparameter optimization (CNS MPO) score compared to its analogs (Yamamoto et al., 2016).
Inhibition of CARM1
- A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, targeting co-activator associated arginine methyltransferase 1 (CARM1), were designed and synthesized. The potency of these inhibitors varied based on the heteroaryl fragment used (Allan et al., 2009).
Antibacterial and Antifungal Properties
- The synthesis of long alkyl chain trifluoromethyl-1H-pyrazole-1-(thio)carboxamides and trifluoromethyl-1H-pyrazol-1-yl-thiazoles derivatives revealed that these compounds exhibited antibacterial and antifungal activities, especially against MRSA (Mello et al., 2021).
Synthesis of Diverse Libraries
- A library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, with certain compounds showing toxicity to C. elegans (Donohue et al., 2002).
Nematocidal Evaluation
- Some fluorine-containing pyrazole carboxamides displayed weak fungicidal activity but significant nematocidal activity against M. incognita (Zhao et al., 2017).
Cancer Cell Line Inhibition
- The compound 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrated effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a class of molecules known as trifluoromethylpyridines, which have been found to exhibit diverse pharmacological effects . .
Mode of Action
Trifluoromethylpyridines are known to interact with various biological targets, influencing their function and leading to changes at the cellular level . The exact nature of these interactions for this specific compound remains to be elucidated.
Biochemical Pathways
Given the diverse pharmacological effects of trifluoromethylpyridines, it is likely that multiple pathways could be influenced
Result of Action
As a trifluoromethylpyridine derivative, it may exhibit a range of effects depending on its specific targets and mode of action
Propriétés
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5OS/c1-8-5-11(14(15,16)17)22(21-8)13-20-10(7-24-13)12(23)19-9-3-2-4-18-6-9/h2-7H,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGFLBWWBPGLBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326596 |
Source


|
| Record name | 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956754-10-2 |
Source


|
| Record name | 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)



![6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2406922.png)





![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)
![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)


